molecular formula C17H20S4 B14346068 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol CAS No. 93772-92-0

2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol

Cat. No.: B14346068
CAS No.: 93772-92-0
M. Wt: 352.6 g/mol
InChI Key: KVBNLCBQAMXGPY-UHFFFAOYSA-N
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Description

2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is an organic compound characterized by the presence of multiple thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly interesting for applications in materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol typically involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. One common method is the reaction of a halogenated benzene derivative with a thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol involves its ability to form strong bonds with metal ions through its thiol groups. This property is exploited in catalysis and materials science to create stable metal-thiol complexes. Additionally, the compound can undergo redox reactions, making it useful in biological systems for studying redox processes.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-Sulfanylphenyl)imino]methylphenol: Similar in structure but contains an imino group instead of a sulfanyl group.

    2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol: Contains a furyl group and an imino group.

Uniqueness

2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is unique due to the presence of multiple thiol groups, which enhance its ability to form strong metal-thiol bonds and participate in redox reactions. This makes it particularly valuable in applications requiring robust metal coordination and redox activity .

Properties

CAS No.

93772-92-0

Molecular Formula

C17H20S4

Molecular Weight

352.6 g/mol

IUPAC Name

2-[5-(2-sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol

InChI

InChI=1S/C17H20S4/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11,18-19H,1,6-7,12-13H2

InChI Key

KVBNLCBQAMXGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S)SCCCCCSC2=CC=CC=C2S

Origin of Product

United States

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